8-Hydroxy-8-azaspiro[4.5]decan-7-one
Description
8-Hydroxy-8-azaspiro[4.5]decan-7-one is a nitrogen- and oxygen-containing spirocyclic compound characterized by a unique bicyclic structure. The molecule features a hydroxyl group (-OH) and a ketone (=O) at positions 8 and 7, respectively, with a nitrogen atom integrated into the spiro junction. This structural motif confers distinct electronic and steric properties, making it relevant in medicinal chemistry and materials science.
Properties
Molecular Formula |
C9H15NO2 |
|---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
8-hydroxy-8-azaspiro[4.5]decan-9-one |
InChI |
InChI=1S/C9H15NO2/c11-8-7-9(3-1-2-4-9)5-6-10(8)12/h12H,1-7H2 |
InChI Key |
LJMUDVBHPXOVPW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)CCN(C(=O)C2)O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 8-Hydroxy-8-azaspiro[4.5]decan-7-one
Cyclization of Suitable Precursors
The primary synthetic approach involves cyclization reactions of appropriate precursors under controlled thermal and chemical conditions. The starting materials typically include 1,1-pentamethylene oxalic acid and urea, which react to form the spirocyclic core of the molecule.
Industrial-Scale Synthesis
For industrial production, the synthesis is optimized by:
- Using continuous flow reactors to maintain precise temperature control and improve reaction efficiency.
- Employing advanced purification techniques such as crystallization and chromatography to enhance product quality.
- Scaling up reaction volumes while maintaining reaction times between 0.5 to 2 hours at temperatures ranging from 150°C to 200°C.
This approach ensures high yields, reproducibility, and cost-effectiveness suitable for pharmaceutical intermediate manufacture.
Detailed Synthetic Procedure Using 1,1-Pentamethylene Oxalic Acid and Urea
A patented method outlines a straightforward and cost-effective preparation route:
- Reactants: 1,1-pentamethylene oxalic acid and urea in a molar ratio of 1:1.1 to 1:1.6.
- Reaction Conditions: Stirring the mixture at 150-200°C for 0.5 to 2 hours.
- Workup: After reaction completion, the crude product is recrystallized from ethanol with activated carbon (gac) treatment (30-60% ethanol solution).
- Yield and Purity: White crystalline this compound is obtained with yields ranging from 80.1% to 89.5% and melting points between 152-156°C.
This method avoids corrosive byproducts such as acetic acid, reduces reaction steps, and simplifies equipment requirements, making it highly suitable for industrial-scale synthesis.
Table 1: Reaction Parameters and Outcomes from Patented Method
| Parameter | Condition/Value | Outcome |
|---|---|---|
| Reactants molar ratio | 1 (1,1-pentamethylene oxalic acid) : 1.1–1.6 (urea) | Optimal stoichiometry for yield |
| Temperature | 150–200 °C | Efficient reaction kinetics |
| Reaction time | 0.5–2 hours | Complete conversion |
| Recrystallization solvent | 30–60% ethanol with activated carbon | Purification and crystallization |
| Yield | 80.1%–89.5% | High product recovery |
| Melting point | 152–156 °C | Product purity indicator |
Alternative Synthetic Routes and Derivative Preparations
Other synthetic routes involve alkylation and substitution reactions on the spirocyclic core to produce derivatives used in drug development, such as anxiolytic agents (e.g., buspirone analogs). These methods include:
- Alkylation of 8H-8-azaspiro[4.5]decan-7,9-dione with dibromobutane in the presence of bases like sodium hydride or potassium carbonate.
- Subsequent substitution with piperazine or pyrimidine derivatives under controlled temperatures (50–150°C) in inert solvents such as chloroform or dimethylformamide.
- Use of acid or base catalysts to facilitate nucleophilic substitution reactions.
These derivative syntheses provide functionalized spirocyclic compounds for pharmaceutical applications but are based on the core spirocyclic ketone scaffold.
Chemical Reactions Analysis Relevant to Preparation
The preparation process involves key organic transformations:
- Cyclization: Formation of the spirocyclic ring system from linear precursors.
- Condensation: Reaction of oxalic acid derivatives with urea to form the nitrogen-containing ring.
- Recrystallization: Purification step to isolate the target compound in crystalline form.
Common reagents and conditions used in these reactions include:
| Reaction Type | Reagents/Conditions | Purpose |
|---|---|---|
| Cyclization | Heating at 150–200°C with stirring | Ring closure |
| Purification | Ethanol recrystallization with activated carbon | Removal of impurities and isolation |
Summary of Preparation Methods
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Cyclization of 1,1-pentamethylene oxalic acid and urea | High temperature (150-200°C), short reaction time (0.5-2 h), recrystallization purification | High yield (80-90%), cost-effective, scalable | Requires precise temperature control |
| Alkylation and substitution for derivatives | Use of bases (NaH, K2CO3), inert solvents, nucleophilic substitution | Enables synthesis of functionalized derivatives | More complex, multi-step |
Chemical Reactions Analysis
Types of Reactions
8-Hydroxy-8-azaspiro[4.5]decan-7-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
8-Hydroxy-8-azaspiro[4.5]decan-7-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8-Hydroxy-8-azaspiro[4.5]decan-7-one involves its interaction with specific molecular targets and pathways. The hydroxyl group and the spirocyclic structure play a crucial role in its binding affinity and reactivity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its full potential and applications.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and similarities between 8-Hydroxy-8-azaspiro[4.5]decan-7-one and related spirocyclic compounds:
Spectral and Physical Properties
Q & A
Q. How are spirocyclic derivatives optimized for blood-brain barrier (BBB) penetration?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
